Product packaging for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole(Cat. No.:CAS No. 219959-86-1)

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

カタログ番号: B014117
CAS番号: 219959-86-1
分子量: 259.3 g/mol
InChIキー: CKJBUSARXRFUDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Discovery of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

The discovery of this compound is intrinsically linked to the study of co-mutagenicity, a phenomenon where a non-mutagenic substance enhances the mutagenic activity of another. Scientists observed that norharman (9H-pyrido[3,4-b]indole), a non-mutagenic compound found in cigarette smoke and cooked foods, exhibited mutagenicity in the presence of non-mutagenic aromatic amines like aniline (B41778), when subjected to metabolic activation. nih.gov This observation prompted investigations to isolate the responsible mutagenic entity.

Through meticulous purification processes involving high-performance liquid chromatography (HPLC), researchers successfully isolated a novel and potent mutagen from the reaction mixture of norharman and aniline with a metabolic activation system (S9 mix). nih.gov Spectrometric analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, was employed to determine the structure of this new compound, identifying it as this compound. nih.gov The structure was subsequently confirmed through chemical synthesis. nih.gov This discovery was significant as it revealed that two individually non-mutagenic compounds, both of which are present in the human environment, could react to form a powerful mutagen.

Significance as an Endogenous Mutagenic and Carcinogenic Heterocyclic Amine

The biological importance of APNH stems from its classification as a potent mutagenic and carcinogenic heterocyclic amine. Its genotoxicity has been demonstrated in various experimental models. In studies using gpt delta transgenic mice, dietary administration of APNH led to a significant, dose-dependent increase in the mutant frequency in both the liver and colon mucosa. aacrjournals.org The mutagenic potency of APNH in the liver was found to be comparable to that of other well-known carcinogenic heterocyclic amines. aacrjournals.org

The mutagenic activity of APNH is attributed to its ability to form DNA adducts after metabolic activation. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, to a reactive intermediate that can bind to DNA, leading to genetic mutations. nih.govnih.gov The primary types of mutations induced by APNH are G:C to T:A transversions and G:C to A:T transitions, along with single base deletions. aacrjournals.org

Further long-term studies in rats have confirmed the carcinogenic potential of APNH. Chronic exposure to APNH in the diet resulted in the induction of hepatocellular carcinomas and colon adenocarcinomas. nih.gov These findings solidified the classification of APNH as a carcinogen.

A crucial aspect of APNH's significance is its status as an endogenous mutagen. The precursors of APNH, norharman and aniline, are not only found in external sources like tobacco smoke and cooked foods but are also detected in human urine, suggesting their presence within the body. aacrjournals.orgnih.gov Subsequently, APNH itself has been detected in 24-hour human urine samples from both smokers and non-smokers, even in hospitalized patients receiving parenteral nutrition, which minimizes external dietary intake. nih.govnih.gov This indicates that APNH can be formed within the human body, making it a continuous internal threat.

The levels of APNH detected in human urine, though low, are considered significant due to the compound's high mutagenic potency.

Table 1: Levels of this compound (APNH) Detected in Human Urine

GroupAPNH Level (pg per 24-h urine)
Smokers49 - 449
Non-smokers21 - 594
Inpatients (Parenteral Alimentation)12 - 338
Data sourced from studies on human urine samples. nih.govnih.gov

Overview of Current Research Trajectories for this compound

Current research on APNH is multifaceted, focusing on several key areas to better understand its biological implications and potential risks to human health.

A primary area of investigation is the detailed mechanism of its metabolic activation and detoxification. Understanding the specific cytochrome P450 enzymes involved and the subsequent metabolic pathways is crucial for assessing inter-individual differences in susceptibility to APNH's harmful effects.

Another significant research trajectory involves the use of APNH as a biomarker of exposure to its precursors and of endogenous mutagenic processes. The ability to accurately measure APNH levels in biological samples like urine provides a tool to assess the internal dose of this carcinogen and to study the factors that may influence its formation in the body. nih.gov

Furthermore, ongoing research aims to elucidate the precise role of APNH in the development of human cancers. This includes investigating the specific types of DNA adducts it forms in human tissues and the subsequent mutational signatures in cancer-related genes. Studies have already identified mutations in genes such as β-catenin, K-ras, and Apc in APNH-induced tumors in animal models, and researchers are exploring whether similar patterns exist in human tumors. nih.gov

The broader field of pyridoindole chemistry also provides context for APNH research. The 9H-pyrido[3,4-b]indole scaffold is a core structure in many biologically active compounds, and research into the synthesis and activity of various derivatives is a vibrant area. This includes the development of pyridoindole-based compounds for potential therapeutic applications. While APNH is a toxicant, the study of its interactions with biological systems can provide valuable insights for the design of safer chemicals and novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3 B014117 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-86-1

特性

IUPAC Name

4-pyrido[3,4-b]indol-9-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBUSARXRFUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176423
Record name Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219959-86-1
Record name 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219959-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(4'-Aminophenyl)-9H-pyrido(3,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMC04J95OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biogenesis and Metabolic Pathways of 9 4 Aminophenyl 9h Pyrido 3,4 B Indole

Precursors and Formation Pathways of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (e.g., from norharman and aniline)

The formation of the mutagenic compound this compound (APNH) occurs from the reaction between norharman (9H-pyrido[3,4-b]indole) and aniline (B41778), both of which are found in sources such as tobacco smoke and cooked foods. oup.comnih.gov This coupling reaction is not spontaneous but is dependent on metabolic activation, particularly by the cytochrome P-450 (CYP) enzyme system. Current time information in South Central Connecticut Planning Region, US. Research has demonstrated that in the presence of a liver S9 mix, which contains various metabolic enzymes including CYPs, norharman and aniline combine to form APNH. oup.comCurrent time information in South Central Connecticut Planning Region, US. This suggests that individuals are potentially exposed to this mutagen through the endogenous formation from ingested or inhaled precursors. nih.gov

Enzymatic Biotransformation of this compound (e.g., Cytochrome P-450s Involvement)

The biotransformation of APNH is a critical step in its pathway to becoming a mutagen. The initial formation of APNH from norharman and aniline is catalyzed by several human cytochrome P-450 enzymes. Current time information in South Central Connecticut Planning Region, US. Studies using recombinant human CYPs have identified that CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2D6, CYP2E1, and CYP3A4 are all capable of producing APNH. Current time information in South Central Connecticut Planning Region, US. Although CYP1A1 exhibits the highest formation activity, its low expression levels in the human liver suggest that CYP3A4 and CYP1A2 are the primary contributors to this reaction in this organ. Current time information in South Central Connecticut Planning Region, US. Human lung microsomes also show the ability to form APNH, although at a much lower rate than liver microsomes. Current time information in South Central Connecticut Planning Region, US.

Once formed, APNH undergoes further metabolic activation. A key step is the oxidation of its exocyclic amino group to form a hydroxylamine (B1172632) derivative, 9-(4'-hydroxyaminophenyl)-9H-pyrido[3,4-b]indole (N-hydroxy-APNH). oup.com This reaction is also mediated by cytochrome P-450 enzymes, with studies highlighting human CYP1A2 as a major enzyme responsible for this bioactivation step. oup.comnih.gov

Enzyme FamilySpecific EnzymeRole in APNH MetabolismResearch Finding
Cytochrome P-450 CYP1A1Formation of APNHShows the highest activity in vitro, but expression in human liver is very low. Current time information in South Central Connecticut Planning Region, US.
CYP1A2Formation of APNH & Bioactivation to N-hydroxy-APNHA major contributor to both the formation of APNH in the liver and its subsequent oxidation to a genotoxic metabolite. oup.comCurrent time information in South Central Connecticut Planning Region, US.nih.gov
CYP1B1Formation of APNHCapable of forming APNH, but at very low levels. Current time information in South Central Connecticut Planning Region, US.
CYP2B6Formation of APNHContributes to APNH formation. Current time information in South Central Connecticut Planning Region, US.
CYP2D6Formation of APNHContributes to APNH formation. Current time information in South Central Connecticut Planning Region, US.
CYP2E1Formation of APNHCapable of forming APNH, but at very low levels. Current time information in South Central Connecticut Planning Region, US.
CYP3A4Formation of APNHA major contributor to APNH formation in the human liver. Current time information in South Central Connecticut Planning Region, US.
N-acetyltransferase NAT1O-acetylation of N-hydroxy-APNHContributes to the activation of N-hydroxy-APNH, but to a lesser extent than NAT2. oup.comnih.gov
NAT2O-acetylation of N-hydroxy-APNHThe primary enzyme responsible for the O-acetylation of N-hydroxy-APNH to its ultimate mutagenic form. oup.comnih.gov

Metabolic Activation to Ultimate Mutagenic Forms (e.g., N-acetoxy-APNH)

The hydroxylamine metabolite, N-hydroxy-APNH, is a proximate mutagen that requires further activation to exert its full genotoxic potential. This final activation step involves O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy ester, believed to be N-acetoxy-9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (N-acetoxy-APNH). oup.com This N-acetoxy derivative is considered the ultimate mutagenic form of the compound.

Molecular Interactions and Adduct Formation by 9 4 Aminophenyl 9h Pyrido 3,4 B Indole

Formation of DNA Adducts of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

The interaction of APNH with DNA leads to the formation of covalent adducts, which can interfere with normal cellular processes such as DNA replication and transcription, potentially leading to mutations.

Identification and Characterization of Major DNA Adducts (e.g., 2'-deoxyguanosin-8-yl-aminophenylnorharman (dGuo-C8-APNH))

The primary DNA adduct formed by APNH has been identified as 2'-deoxyguanosin-8-yl-aminophenylnorharman (dGuo-C8-APNH). nih.govnih.gov This adduct is formed by the covalent binding of the activated form of APNH to the C8 position of guanine (B1146940) bases in DNA. nih.gov The identification and characterization of dGuo-C8-APNH have been achieved through a combination of techniques, including the ³²P-postlabeling method and various spectrometric analyses. nih.gov

In vitro studies reacting the activated form of APNH, N-acetoxy-APNH, with 2'-deoxyguanosine 3'-monophosphate (3'-dGp) resulted in the formation of adducts that were subsequently analyzed. nih.gov Co-chromatography with chemically synthesized standards confirmed the identity of the major adducts as the 5'-monophosphate and 3',5'-diphosphate forms of dG-C8-APNH. nih.gov Similar DNA adduct patterns have been observed in vivo in various organs of rats administered APNH, with the highest levels detected in the liver and colon. nih.gov

Table 1: Spectroscopic Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 260.11824 157.6
[M+Na]⁺ 282.10018 168.7
[M-H]⁻ 258.10368 164.1
[M+NH₄]⁺ 277.14478 175.2
[M+K]⁺ 298.07412 161.7

This data is based on the parent compound this compound and provides a reference for the mass spectrometric analysis of its adducts. uni.lu

Mechanisms of DNA Adduct Formation by Activated this compound

The formation of DNA adducts by APNH is not a direct process but requires metabolic activation. APNH is initially metabolized by cytochrome P450 enzymes to form a more reactive intermediate. nih.gov This process is analogous to the activation of other heterocyclic aromatic amines. The resulting metabolite, likely a hydroxyamino derivative, can be further activated to an even more reactive species, such as N-acetoxy-APNH. nih.gov This ultimate mutagenic form of APNH is highly electrophilic and readily reacts with nucleophilic sites on DNA bases. nih.govnih.gov The primary target for this electrophilic attack is the C8 position of guanine, leading to the formation of the stable dGuo-C8-APNH adduct. nih.gov

Specificity of Adduct Sites on DNA Sequences and Structures

Research indicates a strong preference for APNH to form adducts at guanine residues. nih.gov In vitro experiments have shown that N-acetoxy-APNH reacts with 2'-deoxyguanosine 3'-monophosphate (3'-dGp), but no adduct formation was observed with 3'-dAp, 3'-dTp, or 3'-dCp. nih.gov This specificity for guanine is a common feature among many mutagenic and carcinogenic heterocyclic amines. nih.gov The propensity for adduct formation at the C8 position of guanine suggests that the local DNA sequence and structure may influence the reactivity of specific guanine bases. However, detailed studies on the influence of specific DNA sequences and secondary structures on the distribution of APNH adducts are not extensively documented in the provided search results.

Formation of RNA Adducts of this compound

In addition to DNA, APNH can also form adducts with RNA, which may have significant implications for cellular function.

Identification and Characterization of Major RNA Adducts (e.g., Guanosin-8-yl-APNH (Guo-C8-APNH))

The major RNA adduct of APNH has been identified as guanosin-8-yl-APNH (Guo-C8-APNH). nih.gov This adduct was characterized through structural analysis using various spectrometric approaches after reacting guanosine with N-acetoxy-APNH. nih.gov The presence of Guo-C8-APNH has also been confirmed in the livers of rats administered APNH, indicating that RNA adduct formation occurs in vivo. nih.gov Notably, the total levels of APNH-RNA adducts in the same rat liver samples were found to be six times higher than the total APNH-DNA adducts. nih.gov

Mechanisms of RNA Adduct Formation by Activated this compound

The mechanism of RNA adduct formation by activated APNH mirrors that of DNA adduct formation. The metabolically activated form of APNH, N-acetoxy-APNH, acts as the ultimate mutagen that reacts with RNA. nih.gov Similar to its interaction with DNA, the electrophilic N-acetoxy-APNH targets the nucleophilic C8 position of guanine residues within RNA molecules. This reaction leads to the formation of the stable Guo-C8-APNH adduct. nih.gov The higher levels of RNA adducts compared to DNA adducts in vivo suggest that RNA may be a more accessible target for activated APNH or that RNA adducts are repaired less efficiently than DNA adducts. nih.gov

Table 2: Mentioned Compound Names

Compound Name Abbreviation
This compound APNH
2'-deoxyguanosin-8-yl-aminophenylnorharman dGuo-C8-APNH
Guanosin-8-yl-aminophenylnorharman Guo-C8-APNH
N-acetoxy-9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole N-acetoxy-APNH
Norharman
Aniline (B41778)
2'-deoxyguanosine 3'-monophosphate 3'-dGp
2'-deoxyadenosine 3'-monophosphate 3'-dAp
2'-deoxythymidine 3'-monophosphate 3'-dTp
2'-deoxycytidine 3'-monophosphate 3'-dCp

Implications of RNA Adducts in Transcriptional and Translational Processes

The formation of adducts between this compound (APNH) and ribonucleic acid (RNA) carries significant implications for the fundamental cellular processes of transcription and translation. Research has demonstrated the formation of a specific APNH-RNA adduct, identified as guanosin-8-yl-APNH (Guo-C8-APNH) nih.gov. Notably, studies in rat livers have revealed that the total levels of APNH-RNA adducts are six times higher than the total APNH-DNA adducts, suggesting that RNA is a major target of this compound nih.gov.

The presence of such adducts on RNA templates can disrupt the intricate machinery of protein synthesis. During transcription, RNA polymerase is responsible for synthesizing a complementary messenger RNA (mRNA) strand from a DNA template. While the direct impact of APNH adducts on the RNA polymerase itself during transcription of adducted RNA has not been extensively detailed in available literature, it is a well-established principle that bulky adducts on nucleic acid strands can act as physical impediments to polymerases. This could potentially lead to premature termination of transcription or the misincorporation of nucleotides, resulting in truncated or mutated mRNA transcripts.

The consequences of APNH-RNA adducts are likely more pronounced during translation, the process where ribosomes synthesize proteins based on the mRNA code. The presence of a bulky adduct like Guo-C8-APNH on an mRNA molecule can have several detrimental effects:

Ribosome Stalling: The ribosome may stall when it encounters an adducted nucleotide, as the modified base can interfere with the proper binding of transfer RNA (tRNA) in the ribosomal A-site. This stalling can halt protein synthesis, leading to a decrease in the production of essential proteins.

Translational Frameshifting: The adduct could cause the ribosome to shift its reading frame, resulting in the synthesis of a completely non-functional protein with an altered amino acid sequence downstream of the adduct.

Amino Acid Misincorporation: Even if the ribosome manages to bypass the adduct, the modification can interfere with the accurate recognition of the codon by the corresponding tRNA anticodon. This can lead to the incorporation of an incorrect amino acid into the growing polypeptide chain, potentially altering the structure and function of the resulting protein.

Enzymatic Processing and Repair of this compound Adducts

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of genotoxic agents like APNH. The primary adduct formed by APNH with DNA is at the C8 position of guanine (dG-C8-APNH) researchgate.net. The cellular response to these bulky, helix-distorting lesions involves multiple enzymatic systems.

DNA Repair Pathways Associated with APNH Adducts

Given the bulky and helix-distorting nature of the dG-C8-APNH adduct, the Nucleotide Excision Repair (NER) pathway is the principal mechanism anticipated to be involved in its removal nih.govwikipedia.org. NER is a versatile pathway responsible for excising a wide range of DNA lesions that disrupt the DNA double helix wikipedia.org. The process involves the recognition of the distortion, followed by the dual incision of the damaged strand on either side of the lesion and the removal of the resulting oligonucleotide. The gap is then filled by a DNA polymerase using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.

While direct experimental evidence specifically detailing the NER of APNH adducts is limited in the available search results, the repair of structurally similar bulky C8-guanine adducts formed by other aromatic amines is well-documented to be a substrate for NER nih.govresearchgate.net. The NER pathway is broadly divided into two sub-pathways: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions in the transcribed strand of active genes wikipedia.org. It is plausible that both GG-NER and TC-NER are involved in the processing of APNH-induced DNA damage.

The potential involvement of the Base Excision Repair (BER) pathway in the direct removal of the bulky dG-C8-APNH adduct is less likely. BER typically recognizes and removes smaller, non-helix-distorting base lesions through the action of specific DNA glycosylases vanderbilt.edusmith.edu. However, some DNA glycosylases have been found to remove bulky and crosslinking DNA adducts, suggesting a potential, albeit likely minor, role for BER in processing certain types of complex DNA damage vanderbilt.edu.

Enzymatic Deglycosylation and Excision Mechanisms of Adduct Removal

The canonical mechanism for the removal of bulky adducts like dG-C8-APNH is through the excision of a short DNA fragment containing the lesion by the NER machinery, rather than by direct enzymatic deglycosylation of the adducted base.

In the NER process, a series of proteins are recruited to the site of damage. Key factors include the XPC-RAD23B complex for damage recognition in GG-NER, and the stalling of RNA polymerase II in TC-NER wikipedia.org. Subsequently, the TFIIH complex, containing the helicases XPB and XPD, unwinds the DNA around the lesion. The XPA protein then verifies the damage and helps to position the endonucleases XPF-ERCC1 and XPG, which incise the damaged strand upstream and downstream of the adduct, respectively researchgate.net. This leads to the excision of an approximately 24-32 nucleotide-long oligomer containing the APNH adduct.

While the primary mechanism is excision, the possibility of enzymatic deglycosylation for C8-guanine adducts cannot be entirely ruled out, as some DNA glycosylases have shown activity on complex lesions vanderbilt.edu. However, for a bulky adduct like dG-C8-APNH, this is not considered the main repair route.

Impact of Repair Deficiencies on APNH-Induced Genomic Integrity

Deficiencies in DNA repair pathways, particularly NER, are expected to have a profound impact on the genomic integrity of cells exposed to APNH. Individuals with inherited defects in NER genes, such as those causing the disorder Xeroderma Pigmentosum (XP), exhibit extreme sensitivity to UV radiation and a high incidence of skin cancer due to the inability to repair UV-induced DNA photoproducts nih.gov.

Similarly, cells deficient in NER components would be hypersensitive to the cytotoxic and mutagenic effects of APNH. The failure to remove dG-C8-APNH adducts would lead to persistent blockage of DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. If the cell attempts to replicate its DNA with the adducts still present, it can lead to the incorporation of incorrect bases opposite the lesion by translesion synthesis (TLS) polymerases, resulting in a higher frequency of mutations.

Studies on cells deficient in NER proteins like XPA, XPB, and XPD have shown increased genomic instability in response to oxidative stress researchgate.net. This suggests that a deficiency in NER would likely lead to an accumulation of APNH-induced mutations and an increased risk of chromosomal aberrations, thereby promoting carcinogenesis. For instance, a deficiency in XPA, a crucial protein for verifying the DNA damage and recruiting other NER factors, would severely compromise the cell's ability to repair APNH adducts, leading to heightened genomic instability nih.govmdpi.com. Similarly, mutations in ERCC1, which forms a complex with XPF to make the 5' incision during NER, would also impair the removal of APNH adducts and result in increased sensitivity to APNH-induced DNA damage nih.gov.

The accumulation of unrepaired APNH adducts in NER-deficient cells would therefore be a major driver of the genomic instability that underlies the carcinogenic potential of this compound.

Mechanistic Basis of Mutagenesis and Carcinogenesis Induced by 9 4 Aminophenyl 9h Pyrido 3,4 B Indole

Genotoxic Mechanisms of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

The primary genotoxic mechanism of APNH involves its ability to form covalent bonds with DNA, leading to the creation of DNA adducts. These adducts are lesions that can disrupt the normal processes of DNA replication and transcription, ultimately leading to mutations.

The mutagenicity of APNH is dependent on its metabolic activation. nih.gov In a process mediated by S9 mix, which contains microsomal enzymes, APNH is converted to a hydroxyamino derivative. nih.govresearchgate.net This reactive intermediate can then bind to DNA, forming adducts. nih.gov

Research has specifically identified the structure of the DNA lesions formed by APNH. Through ³²P-postlabeling methods and various spectrometry techniques, studies have confirmed that APNH primarily forms adducts at the C8-position of guanine (B1146940) residues in DNA. nih.gov These lesions are identified as N-(deoxyguanosin-8-yl)-9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (dG-C8-APNH). nih.gov The formation of these specific adducts was demonstrated both in vitro using calf thymus DNA and in vivo in Salmonella typhimurium strains TA98 and YG1024, where APNH shows significant mutagenic activity. nih.govnih.gov

In vivo studies using F344 rats have demonstrated that these DNA adducts form in various organs following exposure to APNH. After four weeks of administration, the highest levels of dG-C8-APNH adducts were detected in the liver and colon, indicating organ-specific genotoxicity. nih.gov Furthermore, the formation of γ-H2AX, a known marker for DNA double-strand breaks, has been observed in the urinary bladder of rats treated with APNH, suggesting that the processing or presence of these adducts can lead to more complex DNA damage, including strand breaks. researchgate.net

Table 1: Relative Adduct Levels of dG-C8-APNH in Various Organs of F344 Rats
OrganRelative Adduct Level (adducts/10⁷ nucleotides)Reference
Liver1.31 ± 0.26 nih.gov
Colon1.32 ± 0.11 nih.gov

There is currently insufficient specific data in the peer-reviewed scientific literature detailing the effects of dG-C8-APNH adducts on DNA replication fidelity or the specific translesion synthesis (TLS) or bypass polymerases involved in replicating past these particular lesions.

There is currently insufficient specific data in the peer-reviewed scientific literature to describe the potential for this compound to induce chromosomal aberrations or contribute to broader genomic instability.

Cellular Responses to this compound-Induced Damage

Cellular responses to DNA damage are critical for maintaining genomic integrity and include the activation of cell cycle checkpoints and programmed cell death pathways. While the parent compound norharman has been shown to induce apoptosis, specific data on the cellular responses to APNH-induced damage is limited. nih.govteikyo.jp

There is currently insufficient specific data in the peer-reviewed scientific literature concerning the activation of cell cycle checkpoints in response to DNA damage induced by this compound.

There is currently insufficient specific data in the peer-reviewed scientific literature that directly investigates the induction of apoptosis or necrosis pathways as a result of cellular stress caused by this compound. However, studies on the parent β-carboline, norharman, have shown it induces apoptotic cell death in human neuroblastoma SH-SY5Y cells, which may suggest a potential mechanism for related compounds. nih.govteikyo.jp

Oxidative Stress and Reactive Oxygen Species Generation Associated with APNH Metabolism

The metabolism of xenobiotics, including HAAs, is a double-edged sword. While often a detoxification process, it can also lead to the formation of highly reactive intermediates. The metabolic activation of HAAs, which is a prerequisite for their carcinogenicity, is known to involve cytochrome P450 (CYP) enzymes. This process can generate reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), leading to a state of oxidative stress. nih.gov

While specific studies on APNH metabolism and ROS generation are not available, the metabolism of analogous compounds like 2-amino-α-carboline (AαC) involves N-oxidation catalyzed by CYP enzymes to form hydroxylamine (B1172632) derivatives. nih.govnih.gov These intermediates, and the metabolic cycling of the parent compound, can contribute to the cellular ROS pool. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components, including lipids, proteins, and, most critically, DNA. nih.govnih.gov Oxidative DNA damage can manifest as base modifications, such as the formation of 8-oxodG, which can lead to G→T transversion mutations if not repaired before DNA replication. Such mutations in critical genes, like tumor suppressors or oncogenes, are a key factor in the initiation of carcinogenesis. nih.govnih.gov

Table 1: Potential Sources and Consequences of ROS in APNH Metabolism

Metabolic Process/SourceGenerated Reactive Oxygen Species (ROS)Potential Cellular Consequences
Cytochrome P450 (CYP) Enzyme ActivitySuperoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂)Lipid Peroxidation, Protein Oxidation
Redox Cycling of MetabolitesSuperoxide anion (O₂⁻)DNA Base Damage (e.g., 8-oxodG)
Mitochondrial Respiration (indirectly affected)Superoxide anion (O₂⁻)DNA Strand Breaks, Induction of Apoptosis

This table is based on general principles of HAA metabolism and oxidative stress; specific data for APNH is not currently available.

Biological and Pathological Implications of 9 4 Aminophenyl 9h Pyrido 3,4 B Indole

In Vivo Studies on Systemic Effects of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

In vivo studies have been crucial in elucidating the systemic effects of APNH, revealing its distribution within the body and the pathological changes it can induce in specific organs.

Tissue Distribution and Accumulation Patterns of APNH and its Adducts

APNH is known to form DNA adducts, specifically dG-C8-APNH, which is a key mechanism in its genotoxic activity. Following administration in animal models, APNH and its metabolites are distributed throughout the body.

Studies have demonstrated the presence of APNH in the urine of rats that were administered norharman and aniline (B41778), the precursors of APNH. This indicates that the compound is absorbed, metabolized, and then excreted. The detection of conjugated forms of APNH in urine suggests that it undergoes phase II metabolism, a common pathway for the detoxification and elimination of foreign compounds.

While specific quantitative data on the distribution and accumulation of APNH and its adducts in various tissues are not extensively detailed in the available literature, studies on similar heterocyclic amines provide some insights. For instance, research on the heterocyclic amine 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) in rats has shown that the highest levels of its DNA adducts are found in the liver, with lower levels detected in the colon, heart, and kidney. This suggests that the liver is a primary site of metabolic activation and DNA adduct formation for this class of compounds. Given that APNH is also a heterocyclic amine, a similar pattern of distribution with higher accumulation in the liver might be expected.

Organ-Specific Pathological Manifestations

Long-term exposure to APNH has been shown to induce significant pathological changes in specific organs in animal models. A key study investigating the carcinogenicity of APNH in F344 rats revealed its potential to induce tumors in the liver and colon.

In this study, male and female rats were fed diets containing APNH for 85 weeks. The results, as summarized in the table below, demonstrated a dose-dependent increase in the incidence of hepatocellular carcinomas and colon adenocarcinomas.

Interactive Data Table: Incidence of Tumors in F344 Rats Fed APNH

OrganSexAPNH Concentration (ppm)Tumor Incidence (%)
Liver (Hepatocellular Carcinoma)Male00
Liver (Hepatocellular Carcinoma)Male2010
Liver (Hepatocellular Carcinoma)Male4079
Liver (Hepatocellular Carcinoma)Female00
Liver (Hepatocellular Carcinoma)Female4034
Colon (Adenocarcinoma)Male00
Colon (Adenocarcinoma)Male203
Colon (Adenocarcinoma)Male409
Colon (Adenocarcinoma)Female00
Colon (Adenocarcinoma)Female204
Colon (Adenocarcinoma)Female4013

Conversely, a study on the carcinogenic potential of APNH in the pancreatic duct epithelium of hamsters found no evidence of initiation or promotion of pancreatic carcinogenesis. This suggests that the carcinogenic effects of APNH may be organ-specific.

Interaction of this compound with Immune Response Mechanisms

The interaction of APNH with the immune system is a complex area with limited direct research. However, by examining the known effects of related compounds and relevant biological pathways, potential mechanisms of interaction can be postulated.

Modulation of Adenosine (B11128) Pathways and Immune Evasion in Carcinogenesis

Adenosine is a key signaling molecule in the tumor microenvironment that can suppress anti-tumor immune responses. High concentrations of adenosine, often found in tumors, can inhibit the activity of immune cells such as T cells and natural killer (NK) cells, thereby promoting immune evasion by cancer cells. This is primarily mediated through the activation of adenosine receptors, particularly the A2A receptor, on the surface of these immune cells.

While there is no direct evidence linking APNH to the modulation of adenosine pathways, its carcinogenic properties in immune-surveilled organs like the liver and colon raise the possibility of an indirect influence. As a compound that promotes carcinogenesis, APNH could contribute to the creation of a tumor microenvironment rich in immunosuppressive molecules like adenosine. Further research is needed to investigate whether APNH or its metabolites can directly interact with adenosine receptors or influence the expression of enzymes involved in adenosine metabolism, such as CD39 and CD73.

Impact on Effector Cells and Anti-Tumor Immunity

Effector immune cells, including cytotoxic T lymphocytes (CTLs) and NK cells, are critical for recognizing and eliminating cancer cells. The immunosuppressive tumor microenvironment, potentially influenced by carcinogens like APNH, can impair the function of these cells.

Although direct studies on the impact of APNH on T cells and NK cells are lacking, research on other heterocyclic amines and β-carboline alkaloids provides some context. Some β-carboline compounds have been shown to possess immunomodulatory properties, though these effects can be either stimulatory or suppressive depending on the specific compound and the context. For instance, some heterocyclic amines have been reported to induce the production of inflammatory mediators by macrophages, which could have downstream effects on T cell and NK cell responses. Given that APNH is a carcinogen, it is plausible that chronic exposure could lead to an environment that suppresses the activity of effector immune cells, allowing tumors to evade immune destruction.

Computational Modeling of Tumor-Immune System Interactions in the Context of APNH

To date, there are no specific computational models detailing the interaction between APNH and the immune system. However, computational studies have been successfully employed to investigate the interaction of other β-carboline compounds with biological targets. For example, molecular docking and molecular dynamics simulations have been used to study the binding of β-carbolines to enzymes like monoamine oxidase A.

Such computational approaches could be valuable in predicting the potential interaction of APNH with immune-related receptors, such as the adenosine A2A receptor. By modeling the docking of APNH to the binding sites of these receptors, it might be possible to predict whether it could act as an agonist or antagonist, thereby providing insights into its potential immunomodulatory effects. These in silico studies could guide future in vitro and in vivo research to experimentally validate the predicted interactions and their functional consequences on anti-tumor immunity.

Potential Associations with Human Diseases Beyond Carcinogenesis

A comprehensive review of scientific literature reveals a significant focus on the carcinogenic properties of this compound, also known as Aminophenylnorharman (APhN). Extensive research has established its role as a potent mutagen and carcinogen, with studies demonstrating its ability to form DNA adducts and induce tumors in various organs in animal models. nih.govnih.govoup.comnih.govaacrjournals.org

However, there is a notable absence of research investigating the potential associations of this compound with human diseases beyond carcinogenesis. Database searches for the neurotoxic, neuro-inflammatory, or other pathological effects of this specific compound in the context of non-cancerous human diseases did not yield any specific studies or direct evidence.

While the broader chemical family to which this compound belongs, the β-carbolines, has been a subject of interest in neuroscience for their potential neuroactive properties, this general information cannot be directly extrapolated to this compound without specific scientific investigation.

Therefore, based on the currently available scientific literature, no specific associations between this compound and human diseases other than cancer have been established. This remains a potential area for future research to explore the full spectrum of its biological and pathological implications.

Structure Activity Relationship Sar Studies and Derivatization of 9 4 Aminophenyl 9h Pyrido 3,4 B Indole

Influence of Structural Modifications on Mutagenic and Carcinogenic Potential

The mutagenicity of APNH is not inherent but requires metabolic activation. The process begins with the conversion of the exocyclic amino group to a hydroxyamino derivative, which is a critical step for its genotoxicity. nih.gov This active metabolite then forms covalent adducts with DNA, leading to mutations. nih.gov

Structure-activity relationship (SAR) studies on related pyrido[3,4-b]indole (β-carboline) derivatives, while often focused on anticancer activity, provide valuable insights into how modifications might affect the mutagenic potential of APNH. Key structural features that influence biological activity include:

The N9-H Group: The hydrogen on the indole (B1671886) nitrogen (N9) is crucial. In studies of related anticancer β-carbolines, an N9-methyl group was found to disrupt essential hydrogen-bonding interactions with biological targets. nih.gov This suggests that substitution at the N9 position of APNH could significantly alter its interaction with metabolic enzymes (like cytochrome P450) or DNA, thereby modulating its mutagenicity.

Substituents on the β-Carboline Core: The addition of functional groups to the tricyclic core can impact activity. For instance, in anticancer analogues, a methoxy (B1213986) group at the C6 position can form hydrogen bonds with target proteins. nih.gov The planarity of the β-carboline ring system is considered essential for intercalation into DNA, a common mechanism for DNA damage by such molecules. nih.govnih.gov

Design and Synthesis Strategies for Analogues of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole for Academic Study

The synthesis of APNH and its analogues for academic research leverages established methods for creating the pyrido[3,4-b]indole scaffold. The chemical structure of APNH was definitively confirmed through its total synthesis. nih.gov Strategies for creating derivatives focus on introducing diversity at various positions of the core structure.

Common synthetic approaches include:

The Pictet-Spengler Reaction: This is a cornerstone method for synthesizing the β-carboline skeleton. It involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.govcdnsciencepub.com To create analogues of APNH, one could use substituted tryptamines to modify the β-carboline core or react tryptamine with various substituted aminobenzaldehydes.

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as the Suzuki or Buchwald-Hartwig couplings can be used to attach the aminophenyl group to the N9 position of a pre-formed norharman scaffold. This approach offers high flexibility in introducing a wide variety of substituted aryl groups.

Functionalization of the β-Carboline Core: The core can be functionalized post-synthesis. For example, 3-formyl-9H-pyrido[3,4-b]indole can serve as a versatile precursor for generating C3-substituted derivatives through reactions like the Morita–Baylis–Hillman (MBH) reaction. nih.gov This allows for the installation of various functional groups to probe their effect on biological activity. nih.gov

Microwave-Assisted Synthesis: To accelerate the synthesis, one-pot microwave-assisted conditions can be employed for coupling reactions, significantly reducing reaction times and often improving yields. nih.gov

In Vitro and In Vivo Evaluation of Derivative Activity (e.g., Adduct Formation Efficiency, Genotoxicity)

The genotoxic activity of APNH has been characterized through a combination of in vitro and in vivo assays.

In Vitro Mutagenicity: The mutagenic potential of APNH is potently demonstrated in the Ames test, a bacterial reverse mutation assay. Using Salmonella typhimurium strains TA98 and YG1024 (which is more sensitive due to overexpression of an acetyltransferase), APNH shows exceptionally high mutagenicity, but only in the presence of a mammalian metabolic activation system (S9 mix). nih.gov The S9 mix contains cytochrome P450 enzymes necessary to convert APNH to its active hydroxyamino metabolite. nih.gov

Table 1: Mutagenic Potency of this compound (APNH) in the Ames Test

Salmonella StrainMetabolic Activation (S9 Mix)Mutagenic Activity (revertants per µg)
TA98Required187,000 nih.gov
YG1024Required1,783,000 nih.gov

This interactive table summarizes the high mutagenic potency of APNH in different bacterial strains, highlighting the requirement of metabolic activation.

DNA Adduct Formation: The mechanism of genotoxicity involves the formation of DNA adducts. Following metabolic activation, the hydroxyamino derivative of APNH reacts with DNA, primarily at the C8 position of guanine (B1146940) bases. nih.gov The detection and quantification of these adducts serve as a direct measure of DNA damage and are considered a valuable biomarker for assessing the genotoxic effect of such compounds. nih.govnih.gov The same characteristic DNA adducts are observed when bacteria are exposed to either APNH with S9 mix or a mixture of its precursors, norharman and aniline (B41778), with S9 mix, confirming the formation pathway. nih.gov

In Vivo Genotoxicity: Studies using gpt delta transgenic mice fed a diet containing APNH have confirmed its potent genotoxicity in a living organism. These studies revealed a significant, dose-dependent increase in the mutant frequency in the liver, establishing it as a strong hepatic mutagen. nih.gov The types of mutations induced were predominantly G:C to T:A transversions, along with single base deletions. nih.gov

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. nih.gov For APNH and its analogues, a pharmacophore model for mutagenicity would help in understanding the key features that drive its interaction with metabolic enzymes and DNA, and in designing new analogues with potentially reduced toxicity.

While a specific mutagenicity pharmacophore for APNH has not been published, a hypothetical model can be constructed based on its known mechanism and SAR data from related compounds. The essential features would include:

Aromatic/Planar Feature: A large, flat aromatic region corresponding to the tricyclic pyrido[3,4-b]indole system. This feature is crucial for the non-covalent, intercalative binding into the DNA double helix, which positions the molecule for covalent adduct formation. nih.govresearchgate.net

Hydrogen Bond Acceptor/Donor: The pyridine (B92270) nitrogen and the indole N9-H group are key sites for hydrogen bonding. Computational docking studies on related β-carbolines have shown that the N9 hydrogen acts as a critical hydrogen bond donor in interactions with protein targets like MDM2. nih.gov This interaction is likely vital for orienting the molecule within the active site of metabolic enzymes.

Positive Ionizable/Amine Feature: The 4'-amino group is the site of metabolic activation and is a defining feature. It acts as a nucleophile and is the locus of the chemical transformation that leads to genotoxicity.

By mapping these features, researchers can screen virtual libraries of compounds to identify new molecules with similar properties or design new analogues where these key features are modified to reduce or eliminate mutagenic activity while potentially retaining other desired biological effects.

Computational and Theoretical Investigations of 9 4 Aminophenyl 9h Pyrido 3,4 B Indole

Molecular Docking and Dynamics Simulations of APNH-Biomolecule Interactions (e.g., DNA, RNA, Proteins)

Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are crucial for understanding how a small molecule like APNH might interact with biological macromolecules such as DNA, RNA, and proteins, thereby exerting its biological effects.

Research has shown that APNH, a mutagenic heterocyclic amine, forms adducts with DNA. nih.gov Specifically, in the presence of a metabolic activation system (S9 mix), APNH reacts with DNA to form adducts primarily at the C-8 position of guanine (B1146940) residues. nih.gov This has been demonstrated both in vitro and in vivo in F344 rats fed with APNH, where DNA adducts were most abundant in the liver and colon. nih.gov The formation of these DNA adducts is a critical event in the initiation of carcinogenesis. who.int

While specific molecular docking studies of APNH with a wide range of proteins or RNA are not extensively documented in publicly available literature, the principles of such interactions can be inferred from studies on related β-carboline compounds. For instance, computational studies on β-carboline derivatives have revealed their binding modes with enzymes like monoamine oxidase A (MAO-A). nih.gov These studies indicate that both hydrophobic interactions and hydrogen bonds play a crucial role in the binding of the β-carboline scaffold to the active site of the protein. nih.gov Given the structural similarities, it is plausible that APNH also engages in similar interactions with various protein targets. The aminophenyl substituent would likely introduce additional interaction points, potentially altering the binding affinity and specificity compared to the parent norharman structure.

MD simulations can further elucidate the dynamic behavior of APNH when interacting with biomolecules. These simulations can provide insights into the stability of the APNH-biomolecule complex over time, the conformational changes induced upon binding, and the role of solvent molecules in the interaction. nih.govdntb.gov.ua For example, MD simulations of protein-drug complexes are a standard tool for investigating the interactions of small molecules with their biological targets. nih.gov

Table 1: In Vitro and In Vivo DNA Adduct Formation by APNH

SystemBiomoleculeSite of Adduct FormationKey FindingsReference
In vitro reaction with 3'-dGp2'-deoxyguanosine 3'-monophosphateC-8 position of guanineFormation of dG-C8-APNH adducts. nih.gov
F344 rats fed with APNHDNA from various organsC-8 position of guanineHighest adduct levels in liver and colon. nih.gov

Quantum Chemical Calculations on Reactivity, Stability, and Electronic Properties of APNH and its Adducts

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a theoretical framework to investigate the electronic structure, reactivity, and stability of molecules. researchgate.net These methods can be used to calculate a variety of molecular properties, including ionization energy, electron affinity, chemical hardness, and electrophilicity index, which are crucial for understanding the chemical behavior of APNH and its adducts. nih.gov

For aromatic amines, metabolic activation to reactive electrophiles is a key step in their carcinogenic mechanism. oup.com Quantum chemical calculations can help in understanding this process by modeling the electronic properties of the parent molecule and its metabolites. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. A higher HOMO energy suggests a greater ease of oxidation, which is often the initial step in the metabolic activation of aromatic amines.

The stability of APNH-DNA adducts can also be investigated using quantum chemical methods. By calculating the binding energies and geometries of these adducts, researchers can gain a deeper understanding of the structural distortions induced in the DNA helix upon adduct formation, which can interfere with DNA replication and repair processes.

Table 2: Key Electronic Properties Calculable by Quantum Chemistry for APNH

PropertySignificance for APNH
Ionization EnergyRelates to the ease of oxidation, a key step in metabolic activation.
Electron AffinityIndicates the ability to accept an electron.
HOMO-LUMO GapA smaller gap suggests higher reactivity.
Molecular Electrostatic PotentialIdentifies electron-rich and electron-poor regions, predicting sites of electrophilic and nucleophilic attack.
Chemical HardnessMeasures the resistance to change in electron distribution.
Electrophilicity IndexQuantifies the electrophilic character of a molecule.

In Silico Prediction of Mutagenicity and Carcinogenicity Potential of APNH and its Derivatives

In silico toxicology is a rapidly growing field that uses computational models to predict the toxic properties of chemicals, thereby reducing the need for animal testing. nih.govnih.govfrontiersin.org For a compound like APNH, which is an aromatic amine, these predictive models are particularly relevant as this class of compounds is known to contain many mutagens and carcinogens. oup.comnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. These models correlate the chemical structure of a compound with its biological activity, including mutagenicity and carcinogenicity. oup.comnih.govnih.govresearchgate.net For aromatic amines, QSAR studies have identified several key molecular descriptors that influence their carcinogenic potential. These include:

Hydrophobicity: The potency of carcinogenic aromatic amines often depends on their hydrophobicity. who.int

Electronic Properties: Parameters such as the energies of the HOMO and LUMO are crucial, as they relate to the ease of metabolic activation to reactive electrophiles. oup.com

Steric Factors: The size and shape of the molecule can influence its ability to interact with metabolic enzymes and biological targets. who.int

Given that APNH is an aromatic amine, these QSAR models can be applied to predict its mutagenic and carcinogenic potential. The presence of the primary aromatic amine group is a well-known structural alert for mutagenicity. nih.gov In silico tools like Toxtree can identify such alerts. nih.gov

Furthermore, various machine learning methods, such as support vector machines (SVM) and artificial neural networks (ANN), have been used to build predictive models for chemical mutagenicity with high accuracy. nih.gov These models are trained on large datasets of compounds with known mutagenicity and can be used to classify new compounds like APNH as mutagenic or non-mutagenic.

Table 3: Common In Silico Approaches for Predicting Mutagenicity and Carcinogenicity

ApproachDescriptionRelevance to APNHReference
QSAR ModelsCorrelate chemical structure with toxicological endpoints based on molecular descriptors.Can predict the carcinogenic potency of APNH based on its physicochemical properties. oup.comnih.govresearchgate.net
Structural AlertsIdentification of chemical substructures known to be associated with toxicity.The primary aromatic amine in APNH is a structural alert for mutagenicity. nih.govfrontiersin.org
Machine Learning ModelsUse algorithms trained on large datasets to classify compounds as toxic or non-toxic.Can provide a probabilistic assessment of the mutagenicity of APNH. nih.gov

Systems Biology Approaches for Modeling APNH-Induced Biological Processes

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov Mathematical modeling is a key tool in systems biology, allowing for the simulation of complex biological processes and the prediction of how these systems will respond to perturbations, such as exposure to a chemical like APNH. nih.gov

While specific systems biology models for APNH-induced processes are not yet established, this approach holds great promise for understanding the broader biological consequences of exposure to this compound. For example, a systems biology model could be developed to simulate the metabolic pathways involved in the activation and detoxification of APNH. Such a model could integrate data on the expression and activity of various metabolic enzymes, the kinetics of different metabolic reactions, and the transport of APNH and its metabolites throughout the cell.

Furthermore, systems biology could be used to model the cellular response to APNH-induced DNA damage. This would involve creating a network of the DNA damage response pathways, including DNA repair mechanisms, cell cycle checkpoints, and apoptosis. By simulating this network, researchers could predict the conditions under which APNH exposure leads to cell death, survival with mutations, or uncontrolled proliferation.

The development of such systems biology models would require the integration of various types of data, including transcriptomics, proteomics, and metabolomics data from cells or tissues exposed to APNH. Although a challenging endeavor, the resulting models would provide a holistic understanding of the mechanisms of APNH-induced toxicity and could help in identifying potential biomarkers of exposure and susceptibility.

Advanced Analytical Methodologies for 9 4 Aminophenyl 9h Pyrido 3,4 B Indole and Its Adducts

Spectroscopic Techniques for Structural Elucidation of APNH and its Adducts (e.g., NMR, Mass Spectrometry)

The definitive identification of APNH and its subsequent adducts with biomolecules relies heavily on spectroscopic methods. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for providing detailed structural information.

The initial structure of APNH, formed from the reaction of norharman and aniline (B41778), was determined using a variety of spectrometry techniques and later confirmed by chemical synthesis. oup.comresearchgate.net The UV and mass spectra of the synthetically produced compound were identical to the mutagenic compound isolated from experimental reactions. oup.com Furthermore, ¹H NMR spectroscopy was used to confirm the presence and arrangement of aromatic protons in the molecule, solidifying the structural assignment as 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole. oup.com

The true power of these techniques is demonstrated in the characterization of APNH adducts. When APNH reacts with DNA, it primarily forms adducts at the C8 position of guanine (B1146940) residues. nih.gov The structure of the major DNA adduct, 2'-deoxyguanosin-8-yl-APNH (dG-C8-APNH), was confirmed through extensive spectroscopic analysis. nih.gov Similarly, spectroscopic approaches were employed to identify the major RNA adduct, guanosin-8-yl-APNH (Guo-C8-APNH), which is formed when APNH interacts with RNA. nih.gov These analyses are critical for understanding the specific molecular interactions between APNH and nucleic acids.

Table 1: Spectroscopic Applications in APNH Research

Technique Application Finding Source
Mass Spectrometry (MS) Structural confirmation of APNH Confirmed molecular weight and fragmentation pattern consistent with the proposed structure. oup.com
Identification of DNA adducts Helped identify the covalent binding of APNH to deoxyguanosine. nih.gov
Identification of RNA adducts Used in the structural analysis of the adduct formed between APNH and guanosine. nih.gov
Nuclear Magnetic Resonance (NMR) Structural confirmation of APNH ¹H NMR confirmed the number and position of aromatic protons. oup.com
Structural analysis of RNA adducts Key in determining the final structure of Guo-C8-APNH. nih.gov

| UV Spectroscopy | Structural confirmation of APNH | Showed an identical absorption spectrum between the reaction product and the synthetic standard. | oup.com |

Chromatographic Methods for Separation and Quantification (e.g., HPLC-MS) of APNH and its Metabolites in Biological Matrices

To understand the metabolic fate and distribution of APNH, it is essential to accurately separate and quantify the parent compound and its metabolites in complex biological samples such as tissues, blood, and urine. nih.govjapsonline.com High-performance liquid chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity. nih.gov

The process involves extracting the analytes from the biological matrix, followed by chromatographic separation on an HPLC column. The separated components then enter the mass spectrometer, which allows for their precise quantification. This technique has been successfully applied to quantify APNH-DNA adduct levels in various organs of rats. nih.gov For instance, after four weeks of administration, the levels of dG-C8-APNH were found to be highest in the liver and colon. nih.gov The ability to quantify these adducts in different tissues is vital for assessing organ-specific effects.

Method validation is a critical aspect of quantitative analysis, ensuring that the results are reliable and reproducible. mdpi.com This includes establishing parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. mdpi.comchromatographyonline.com

Table 2: APNH-DNA Adduct Levels in F344 Rats

Organ Adduct Level (adducts / 10⁷ nucleotides)
Liver 1.31 ± 0.26
Colon 1.32 ± 0.11

Data from a study where F344 rats were fed 40 ppm of APNH for 4 weeks. nih.gov

³²P-Postlabeling Method for Ultrasensitive Detection of DNA and RNA Adducts

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA and RNA adducts, particularly when the levels of these adducts are very low. nih.govnih.gov This technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.govsemanticscholar.org

The method involves several key steps:

Enzymatic Digestion: The DNA or RNA is enzymatically digested into its constituent nucleoside 3'-monophosphates. nih.govspringernature.com

Adduct Enrichment: The adducts are enriched from the digest of normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction. springernature.com

Radiolabeling: The 5'-hydroxyl group of the enriched adducts is labeled with a radioactive phosphate group (³²P) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov

Separation and Quantification: The ³²P-labeled adducts are separated using chromatographic techniques, typically multidirectional thin-layer chromatography (TLC). springernature.com The amount of adduct is then quantified by measuring its radioactive decay. nih.gov

This ultrasensitive assay was instrumental in detecting APNH-DNA adducts in Salmonella typhimurium bacteria exposed to APNH. nih.gov It was also used to analyze the pattern of adducts formed in various organs of rats administered APNH, confirming that the adduct profiles were similar in both in vitro and in vivo settings. nih.gov The method has also been applied to the analysis of APNH-RNA adducts. nih.gov

Table 3: Key Features of the ³²P-Postlabeling Assay

Feature Description Source
Sensitivity Capable of detecting adduct frequencies as low as 1 in 10¹⁰ nucleotides. nih.govsemanticscholar.org
Sample Requirement Requires only microgram quantities of DNA. nih.gov
Applicability Wide range of applications for various classes of compounds and complex mixtures. nih.govnih.gov

| Principle | Enzymatic digestion of DNA, enrichment of adducts, 5'-labeling with ³²P, and chromatographic separation. | nih.govspringernature.com |

Application of Advanced Imaging Techniques in Cellular and Tissue Research of APNH

Visualizing the distribution of APNH and its metabolites within tissues and cells provides critical insights into its mechanism of action and potential sites of toxicity. Advanced imaging techniques offer the ability to map the spatial distribution of molecules with high resolution.

Mass Spectrometry Imaging (MSI) is a powerful technique that can visualize the distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections without the need for labeling. nih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can generate detailed molecular maps, revealing the localization of APNH and its metabolites in specific organ substructures. nih.gov This could, for example, show whether the compound concentrates in particular regions of the liver or colon, correlating with the adduct levels measured by other methods.

Quantitative Whole-Body Autoradiography (QWBA) is another key technique for studying the distribution of a compound. This method involves administering a radiolabeled version of APNH to an animal model. Thin sections of the entire body are then taken and exposed to phosphor imaging plates. qps.com The resulting images provide a comprehensive, quantitative map of the compound's distribution across all organs and tissues. qps.com

For cellular-level research, advanced fluorescence microscopy techniques such as confocal microscopy and two-photon microscopy are invaluable. nih.govmdpi.com While this would require modifying APNH with a fluorescent tag or using specific fluorescent probes, these methods can provide high-resolution 3D images of the subcellular localization of the compound. nih.gov This could help determine if APNH accumulates in specific organelles, such as the nucleus or mitochondria, providing clues to its cellular targets.

| Advanced Fluorescence Microscopy | Cellular / Subcellular | High-resolution imaging of fluorescently labeled molecules within cells. | Visualizing the uptake and subcellular localization of APNH to identify potential cellular targets. | nih.govmdpi.com |

Q & A

Q. What are the established synthetic routes for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH)?

APNH can be synthesized via two primary approaches:

  • Chemical synthesis : Copper(I)-catalyzed coupling reactions, as demonstrated in structurally similar β-carboline derivatives. For example, 9-phenyl-β-carboline was synthesized using 10 mol% CuI without ligands, yielding crystals suitable for X-ray diffraction (XRD) analysis . Adapting this method with 4-aminophenyl precursors could enable APNH synthesis.
  • Metabolic formation : APNH is formed in vivo via the co-incubation of norharman (9H-pyrido[3,4-b]indole) with aniline or o-toluidine, mediated by cytochrome P450 enzymes (CYPs) . This pathway is critical for studying its endogenous mutagenicity.

Q. How is the structural characterization of APNH and its derivatives performed?

Key techniques include:

  • X-ray crystallography : Monoclinic P21/c space group parameters (e.g., a = 11.3132 Å, b = 12.0061 Å for 9-phenyl-β-carboline) provide precise bond angles and packing arrangements .
  • Spectroscopy :
  • 1H/13C NMR : Assignments for aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (e.g., δ 140–150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 316 for APNH derivatives) .
    • Elemental analysis : CHN percentages validate purity (e.g., C: 72.3%, H: 5.1%, N: 22.6%) .

Q. What experimental methods are used to study APNH-DNA interactions?

  • Fluorescence quenching : DNA binding reduces APNH fluorescence intensity, with Stern-Volmer plots quantifying quenching constants .
  • Scatchard analysis : Optical titration yields dissociation constants (Kd). For norharman (APNH’s parent compound), Kd = 2.2 × 10⁻⁵ M, with 0.13 binding sites per DNA base .
  • Electrophoresis : Agarose gel electrophoresis detects intercalation-induced unwinding (e.g., 17° unwinding for norharman) .

Q. How does APNH differ from other β-carboline derivatives in biological activity?

APNH exhibits unique mutagenicity due to its 4'-aminophenyl group. Unlike non-mutagenic norharman, APNH acts as a direct carcinogen in rodent models, inducing liver and colon tumors via G:C → T:A transversions . Structural analogs like harman (1-methyl-norharman) show weaker DNA affinity (Kd = 7.7 × 10⁻⁶ M) .

Advanced Research Questions

Q. What mechanisms underlie APNH’s co-mutagenic synergy with aromatic amines?

APNH forms via CYP-mediated fusion of norharman and aniline derivatives. Key steps include:

  • CYP activation : CYP1A1, CYP1A2, and CYP3A4 catalyze the formation of 9-(4'-aminophenyl)-adducts .
  • DNA adduct formation : APNH intercalates DNA, causing oxidative stress and base-pair mismatches. In vivo studies in C57BL/6J mice show predominant G:C → T:A mutations in the liver .
  • Synergy with o-toluidine : Co-exposure amplifies mutagenicity by forming AMPNH (9-(4'-amino-3'-methylphenyl)-APNH), a more potent carcinogen .

Q. How can researchers address contradictions in CYP isoform contributions to APNH metabolism?

Discrepancies arise from model systems (e.g., human vs. rodent CYPs). Methodological solutions include:

  • Isoform-specific inhibitors : Use α-naphthoflavone (CYP1A2 inhibitor) or ketoconazole (CYP3A4 inhibitor) to delineate roles .
  • Knockout models : Employ CYP1A1/1A2-null mice to assess compensatory pathways .
  • Microsomal assays : Compare metabolic rates across tissue-specific microsomes (e.g., hepatic vs. intestinal) .

Q. What in vivo models are appropriate for studying APNH carcinogenicity?

  • Rodent studies : F344 rats fed 10 ppm APNH for 12 weeks develop liver and colon tumors with dose-dependent mutation frequencies .
  • Mutation profiling : Use gpt delta transgenic mice to quantify APNH-induced G:C → T:A transversions and single-base deletions via Spi⁻ selection assays .
  • Biomarker identification : Measure urinary APNH-DNA adducts (e.g., 8-hydroxy-2’-deoxyguanosine) via LC-MS/MS .

Q. How do experimental conditions influence APNH’s stability and reactivity?

  • Photodegradation : UV exposure may alter APNH’s aromatic system; use amber glassware and inert atmospheres during handling .
  • pH-dependent binding : Protonation of the 4'-aminophenyl group at acidic pH (e.g., lysosomal environments) enhances DNA intercalation .
  • Thermal stability : APNH decomposes above 201°C, requiring storage at –20°C in desiccated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Reactant of Route 2
Reactant of Route 2
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。